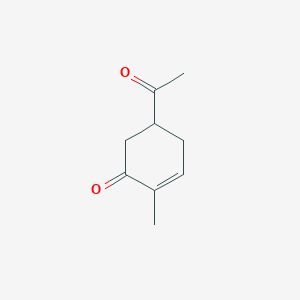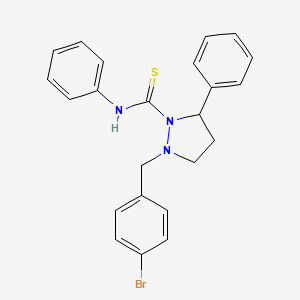
5-Acetyl-2-methylcyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetyl-2-methyl-2-cyclohexen-1-one is an organic compound with the molecular formula C9H12O2 It is a derivative of cyclohexenone, characterized by the presence of an acetyl group and a methyl group on the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Acetyl-2-methyl-2-cyclohexen-1-one can be synthesized through several methods. One common approach involves the α,β-dehydrogenation of β-dicarbonyl compounds by selenoxide elimination. The process begins with the formation of 2-acetyl-2-phenylselenocyclohexanone, which is then oxidized using hydrogen peroxide to yield 5-acetyl-2-methyl-2-cyclohexen-1-one .
Industrial Production Methods
Industrial production of 5-acetyl-2-methyl-2-cyclohexen-1-one typically involves catalytic oxidation of cyclohexene derivatives. This method is favored for its efficiency and scalability, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-2-methyl-2-cyclohexen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or saturated ketones.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and vanadium catalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like organocopper compounds or Grignard reagents are employed for nucleophilic additions
Major Products
Oxidation: Diketones or carboxylic acids.
Reduction: Alcohols or saturated ketones.
Substitution: Various substituted cyclohexenones or cyclohexanones.
Scientific Research Applications
5-Acetyl-2-methyl-2-cyclohexen-1-one has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the formation of complex molecular frameworks.
Biology: The compound is used in studies involving enzyme inhibition and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of fragrances and other fine chemicals
Mechanism of Action
The mechanism of action of 5-acetyl-2-methyl-2-cyclohexen-1-one involves its reactivity as an enone. The compound can undergo Michael addition with nucleophiles, facilitating the formation of new carbon-carbon bonds. This reactivity is crucial for its role in organic synthesis and its potential biological activities .
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexen-1-one: A simpler enone with similar reactivity but lacking the acetyl and methyl groups.
2-Methyl-2-cyclohexen-1-one: Similar structure but without the acetyl group.
5-Methyl-2-cyclohexen-1-one: Lacks the acetyl group but has a similar cyclohexene ring structure
Uniqueness
5-Acetyl-2-methyl-2-cyclohexen-1-one is unique due to the presence of both acetyl and methyl groups, which enhance its reactivity and potential applications. These functional groups make it a valuable intermediate in the synthesis of more complex molecules and contribute to its versatility in various chemical reactions.
Properties
Molecular Formula |
C9H12O2 |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
5-acetyl-2-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H12O2/c1-6-3-4-8(7(2)10)5-9(6)11/h3,8H,4-5H2,1-2H3 |
InChI Key |
HIFCQOWCDQXRJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(CC1=O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propan-2-yl 7-[4-(methoxycarbonyl)phenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11055795.png)

![ethyl 5-{[(tetrahydro-2H-pyran-4-ylmethyl)amino]methyl}-1,2-oxazole-3-carboxylate](/img/structure/B11055799.png)
![methyl 3-(6-{[(4-fluorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanoate](/img/structure/B11055803.png)
![7-(2,4-dimethoxyphenyl)-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11055813.png)
![(2E)-2-{[4-(1H-benzimidazol-1-ylmethyl)-5-methylthiophen-2-yl]methylidene}hydrazinecarboxamide](/img/structure/B11055821.png)

![N-[3-Allyl-4-(2-thienyl)-1,3-thiazol-2(3H)-yliden]-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A]azepin-3-YL)phenyl]amine](/img/structure/B11055843.png)
![N-{7-[(3-iodophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}thiophene-2-carboxamide](/img/structure/B11055854.png)
![9-(1,3-benzodioxol-5-yl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B11055855.png)
![3-(2,5-dichlorophenyl)-6-(1-ethyl-5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11055856.png)
![Methyl 9,9-dimethyl-12-(4-methylphenyl)-11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridine-8-carboxylate](/img/structure/B11055857.png)

![6-[1-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11055874.png)
